![molecular formula C23H22O8 B6339535 2-乙酰氧基-6-[2-(3,4-二乙酰氧基-苯基)-乙烯基]-苯甲酸乙酯 CAS No. 365543-22-2](/img/structure/B6339535.png)

2-乙酰氧基-6-[2-(3,4-二乙酰氧基-苯基)-乙烯基]-苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

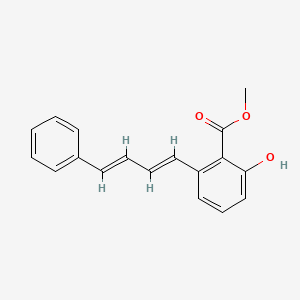

2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester (hereafter referred to as 2-APVBE) is a synthetic compound with a range of potential applications in scientific research. It is a derivative of the naturally occurring compound benzoic acid, which is found in many plants and is used as a preservative in food. 2-APVBE is an ester of the carboxylic acid 2-acetoxy-6-vinylbenzoic acid, and has been studied for its potential as a tool in a variety of scientific fields, including biochemistry, physiology, and molecular biology.

科学研究应用

类似酯类的环境影响和归宿

对与您的化合物具有相同官能团的邻苯二甲酸酯 (PAE) 和对羟基苯甲酸酯的研究重点关注其环境影响,特别是它们在水生环境中的毒性和行为。例如,研究发现,某些 PAE 由于存在于地表水中,会对鱼类和无脊椎动物种群产生不利影响。这些化合物会发生生物降解,但它们在环境中的存在引发了对生态和健康影响的担忧 (C. Staples 等人,2011 年; Camille Haman 等人,2015 年)。

生物降解和天然存在

对 PAE 的研究还表明,它们可能不仅仅是人为污染物,而且可能是自然生物合成的。这对理解类似酯类化合物的生态作用及其潜在的生物技术应用具有重要意义 (凌乔·黄等人,2021 年)。

在可生物降解材料中的应用

对类似于您化合物中官能团的天然聚合物(如透明质酸)通过酯化进行改性的研究突出了适用于临床应用的生物相容性、可降解材料的开发。由于其物理化学特性,这些材料表现出不同的生物学特性,这些特性可以通过化学改性进行微调 (D. Campoccia 等人,1998 年)。

抗氧化活性

含有羟基肉桂酸盐的化合物(其结构与化合物的苯甲酸成分相关)表现出有效的抗氧化活性。此特性对于食品科学、化妆品和制药领域的应用具有重要意义,表明您的化合物也可能是一个可能的应用领域 (F. Shahidi 等人,2010 年)。

合成应用

酯和苯甲酸衍生物的合成和功能化在有机化学和材料科学中至关重要,这表明您的化合物在合成新材料或作为有机合成中的中间体方面可能很有价值 (N. Sevostyanova 等人,2023 年)。

作用机制

Target of Action

Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s known that boronic acids and their esters interact with their targets through a process of hydrolysis . The kinetics of this process is dependent on the substituents in the aromatic ring .

Biochemical Pathways

The hydrolysis of boronic acids and their esters, including this compound, can influence various biochemical pathways due to the generation of boron ions .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.

Result of Action

The hydrolysis of boronic acids and their esters can lead to the release of boron ions, which can have various effects depending on the specific cellular context .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic acids and their esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of its environment .

属性

IUPAC Name |

ethyl 2-acetyloxy-6-[(E)-2-(3,4-diacetyloxyphenyl)ethenyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O8/c1-5-28-23(27)22-18(7-6-8-20(22)30-15(3)25)11-9-17-10-12-19(29-14(2)24)21(13-17)31-16(4)26/h6-13H,5H2,1-4H3/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSCOGVFTGCLDX-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC(=O)C)C=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C=CC=C1OC(=O)C)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[4-[2-methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline dihydrochloride](/img/structure/B6339459.png)

![3-Bromo-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-2-hydroxy-benzoic acid ethyl ester](/img/structure/B6339465.png)

![2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride](/img/structure/B6339488.png)

![3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate](/img/structure/B6339492.png)

![Methyl 2-hydroxy-6-[(E)-2-[3-hydroxy-2-(methoxycarbonyl)phenyl]ethenyl]benzoate](/img/structure/B6339505.png)

![Methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-[3-hydroxy-2-(methoxycarbonyl)phenyl]dodeca-1,3,5,7,9,11-hexaen-1-yl]benzoate](/img/structure/B6339513.png)

![2-[2-(3,4-Diacetoxy-phenyl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339517.png)

![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B6339538.png)

![2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%](/img/structure/B6339545.png)